1-(3-Diethylaminopropyl)Piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(3-Diethylaminopropyl)Piperazine derivatives has been explored in various contexts, with the aim of creating compounds with biological activity. In one study, a series of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters were synthesized, which included the addition of substituted alkyl amines to diethyl maleate and subsequent conversions . Another research effort reported the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through a four-component cyclo condensation, utilizing diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . These methods highlight the versatility of piperazine derivatives in chemical synthesis and their potential for generating compounds with significant biological activities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their biological activity. In the context of organic crystal engineering, a 1,4-piperazine-2,5-dione was synthesized and its crystalline forms were analyzed using single-crystal X-ray analysis . The study revealed polymorphic crystalline forms with different hydrogen-bonding networks, which are essential for understanding the compound's properties and interactions. The solid-state structures provided models for solution aggregation, which were further studied using mass spectrometric and nuclear magnetic resonance spectroscopic techniques .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. The research on aspartate transcarbamoylase inhibitors showed that a distance of two carbons between the nitrogen and a reactive function yielded the best activity for antimicrobial, antienzyme, or tumor cell specificity activities . This indicates that the chemical structure and the positioning of functional groups play a significant role in the reactivity and biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely related to their molecular structure and synthesis. The antimicrobial activity of the synthesized compounds was assessed, and a majority showed significant activity against five representative microorganisms . Additionally, the synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were characterized by IR, 1H and 13C NMR, and mass spectral studies, which are essential for understanding their physical and chemical properties . The study of organic crystal engineering further contributed to the understanding of the physical properties by analyzing the polymorphic crystalline forms and their hydrogen-bonding networks .
Scientific Research Applications
Enhancing Mass Spectrometry Sensitivity
Piperazine-based derivatives are utilized for the derivatization of carboxyl groups on peptides to enhance the sensitivity of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application significantly improves the ionization efficiency of peptides and proteins, facilitating highly sensitive proteome analysis and the identification of low-abundance biomolecules in complex biological samples (Qiao et al., 2011).
Antibacterial Agents
The synthesis of novel 1,4-disubstituted piperazines and their evaluation for antibacterial activities highlight the potential of piperazine derivatives as effective agents against resistant strains of bacteria, such as Staphylococcus aureus. These findings open up avenues for developing new antibacterial drugs, especially in the context of rising antimicrobial resistance (Shroff et al., 2022).
Ion-Selective Electrodes
Piperazine compounds have been used to develop ion-selective electrodes (ISEs) for the rapid and precise determination of piperazine concentrations in medical formulations. This application demonstrates the potential of piperazine derivatives in analytical chemistry, particularly in the pharmaceutical industry for quality control and drug analysis (Kharitonov et al., 2001).
Anthelmintic Activity
Studies on the anthelmintic activity of piperazine derivatives, such as the effects on moulting, proteome expression, and pyrophosphatase activity of Ascaris suum lung-stage larvae, provide insights into the mechanisms of action of these compounds against parasitic worms. This research contributes to the development of new treatments for ascariasis and other helminthic infections (Islam et al., 2006).
Mechanism of Action
Safety and Hazards
1-(3-Diethylaminopropyl)Piperazine is harmful if swallowed, in contact with skin, or inhaled . It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N,N-diethyl-3-piperazin-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-3-13(4-2)8-5-9-14-10-6-12-7-11-14/h12H,3-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKLMCASMJQZKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371132 |
Source
|
Record name | 1-(3-Diethylaminopropyl)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22764-55-2 |
Source
|
Record name | 1-(3-Diethylaminopropyl)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22764-55-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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